molecular formula C14H22N2O B3073206 (1-(2-Methoxybenzyl)piperidin-3-yl)methanamine CAS No. 1017399-89-1

(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine

Cat. No.: B3073206
CAS No.: 1017399-89-1
M. Wt: 234.34 g/mol
InChI Key: NDMLOMNKVNVUMR-UHFFFAOYSA-N
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Description

(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine: is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound is a derivative of piperidine, a heterocyclic amine, and features a methoxybenzyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (1-(2-Methoxybenzyl)piperidin-3-yl)methanamine typically involves the following steps:

In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.

Chemical Reactions Analysis

(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Scientific Research Applications

(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-(2-Methoxybenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

(1-(2-Methoxybenzyl)piperidin-3-yl)methanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-7-3-2-6-13(14)11-16-8-4-5-12(9-15)10-16/h2-3,6-7,12H,4-5,8-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMLOMNKVNVUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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